molecular formula C9H21N3O B1519704 1-(Dimethylamino)-3-(piperazin-1-yl)propan-2-ol CAS No. 531523-06-5

1-(Dimethylamino)-3-(piperazin-1-yl)propan-2-ol

Cat. No.: B1519704
CAS No.: 531523-06-5
M. Wt: 187.28 g/mol
InChI Key: XKRGAJNKRIMNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dimethylamino)-3-(piperazin-1-yl)propan-2-ol is a chemical compound with the molecular formula C₁₂H₂₄N₂O. It is classified as an amino alcohol and is known for its applications in organic synthesis, pharmaceuticals, and other industrial processes.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1,3-diaminopropane and dimethylamine as the primary starting materials.

  • Reaction Conditions: The reaction involves the alkylation of 1,3-diaminopropane with dimethylamine under controlled conditions, often using a strong base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor vessel, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

  • Purification: After the reaction, the product is purified through distillation or recrystallization to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various alkyl halides and acids can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Aldehydes and ketones.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Various alkylated derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.

  • Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

  • Medicine: The compound is used in the formulation of certain pharmaceuticals, such as antiviral and antifungal agents.

  • Industry: It finds applications in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(Dimethylamino)-3-(piperazin-1-yl)propan-2-ol exerts its effects depends on its specific application. For example, in pharmaceutical formulations, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 1-(Dimethylamino)-2-propanol: Similar in structure but lacks the piperazine ring, leading to different reactivity and applications.

  • N,N-Dimethyl-2-hydroxypropylamine: Another amino alcohol with similar applications but different chemical properties.

  • Piperazine derivatives: Compounds containing piperazine rings are often used in pharmaceuticals and have similar biological activities.

These compounds share structural similarities but differ in their functional groups and reactivity, leading to unique applications and properties.

Properties

IUPAC Name

1-(dimethylamino)-3-piperazin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O/c1-11(2)7-9(13)8-12-5-3-10-4-6-12/h9-10,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRGAJNKRIMNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CN1CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Dimethylamino)-3-(piperazin-1-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(Dimethylamino)-3-(piperazin-1-yl)propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-(Dimethylamino)-3-(piperazin-1-yl)propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-(Dimethylamino)-3-(piperazin-1-yl)propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-(Dimethylamino)-3-(piperazin-1-yl)propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-(Dimethylamino)-3-(piperazin-1-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.